4-Chloro-3,3-dimethylbutanoyl chloride
Description
Properties
Molecular Formula |
C6H10Cl2O |
|---|---|
Molecular Weight |
169.05 g/mol |
IUPAC Name |
4-chloro-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3 |
InChI Key |
SOEDMOGKZGQHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)Cl)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3,3 Dimethylbutanoyl Chloride and Precursors
Conventional Acyl Chloride Synthesis Routes
The traditional methods for synthesizing acyl chlorides from carboxylic acids are well-established and widely used in organic chemistry. These routes typically involve the use of common chlorinating agents that are readily available.
Carboxylic Acid Chlorination with Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is one of the most common methods for the preparation of acyl chlorides. This method is often favored due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride.
The reaction proceeds through the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. The general reaction is as follows:
R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
For the synthesis of 4-chloro-3,3-dimethylbutanoyl chloride, the precursor 4-chloro-3,3-dimethylbutanoic acid would be reacted with thionyl chloride, typically with gentle heating.
| Reagent | Role | Byproducts | Purification Advantage |
| Thionyl chloride (SOCl₂) | Chlorinating Agent | SO₂, HCl (gaseous) | Easy removal of byproducts |
| 4-chloro-3,3-dimethylbutanoic acid | Precursor | - | - |
Application of Phosphorus Halides in Acyl Chloride Formation
Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for the conversion of carboxylic acids to acyl chlorides.
With phosphorus pentachloride, the reaction yields the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. The general equation is:
R-COOH + PCl₅ → R-COCl + POCl₃ + HCl
Phosphorus trichloride reacts with three equivalents of the carboxylic acid to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). The general equation is:
3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃
A patent describing the preparation of the structurally similar 3,3-dimethylbutyryl chloride from 3,3-dimethylbutanoic acid using phosphorus trichloride specifies heating the mixture to 60°C for 2 hours. After the reaction, the mixture is cooled and layered, with the lower layer of phosphorous acid being removed. The crude acyl chloride in the upper layer is then purified by vacuum distillation, affording the product in high yield. A similar approach could be adopted for the synthesis of this compound.
| Reagent | Stoichiometry (with R-COOH) | Byproducts |
| Phosphorus pentachloride (PCl₅) | 1:1 | POCl₃, HCl |
| Phosphorus trichloride (PCl₃) | 1:3 | H₃PO₃ |
Oxalyl Chloride as a Chlorinating Agent
Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). Oxalyl chloride is considered a milder and more selective reagent compared to thionyl chloride. The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup procedure.
The reaction mechanism involves the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which then acts as the active chlorinating species. The general reaction is:
R-COOH + (COCl)₂ --(DMF catalyst)--> R-COCl + CO₂ + CO + HCl
This method is particularly useful for substrates that are sensitive to the harsher conditions sometimes associated with thionyl chloride or phosphorus halides.
| Reagent | Role | Catalyst | Byproducts |
| Oxalyl chloride ((COCl)₂) | Chlorinating Agent | N,N-dimethylformamide (DMF) | CO₂, CO, HCl (gaseous) |
| 4-chloro-3,3-dimethylbutanoic acid | Precursor | - | - |
Alternative and Advanced Synthetic Approaches
Beyond the conventional methods, other synthetic strategies have been developed for the preparation of acyl chlorides, some of which offer advantages in terms of reactivity, selectivity, or industrial applicability.
Utilizing Phosgene (B1210022) and Phosgene Equivalents
Phosgene (COCl₂) is a highly reactive and efficient chlorinating agent for the conversion of carboxylic acids to acyl chlorides. However, due to its extreme toxicity, its use is generally limited to industrial settings with specialized handling capabilities. The reaction produces the acyl chloride, carbon dioxide, and hydrogen chloride.
R-COOH + COCl₂ → R-COCl + CO₂ + HCl
To circumvent the hazards associated with phosgene, solid or liquid phosgene equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate), are often used in laboratory synthesis. These reagents are easier and safer to handle and generate phosgene in situ. For instance, a patent describes the synthesis of 4-chlorobutyryl chloride from γ-butyrolactone using triphosgene in the presence of an amine catalyst. A similar ring-opening and chlorination strategy could potentially be adapted for precursors of this compound.
| Reagent | Form | Key Advantage |
| Phosgene (COCl₂) | Gas | High reactivity and efficiency |
| Triphosgene | Solid | Safer solid phosgene equivalent |
| Diphosgene | Liquid | Safer liquid phosgene equivalent |
Catalytic Systems in the Synthesis of Acyl Chlorides
Research into catalytic systems for the synthesis of acyl chlorides aims to improve reaction efficiency, reduce waste, and utilize milder reaction conditions. While specific catalytic systems for the synthesis of this compound are not extensively documented, the principles of catalysis in acyl chloride formation are applicable.
Catalysts are often employed in conjunction with the chlorinating agents mentioned previously. For example, N,N-dimethylformamide (DMF) is a well-known catalyst for reactions involving thionyl chloride and oxalyl chloride. The catalyst activates the chlorinating agent, making it more susceptible to nucleophilic attack by the carboxylic acid.
Recent advancements have explored the use of various other catalysts to promote the chlorination of carboxylic acids. These can include Lewis acids or other organic molecules that can facilitate the formation of the acyl chloride. The development of efficient and recyclable catalysts is an ongoing area of research in green chemistry, with the goal of making the synthesis of compounds like this compound more sustainable.
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles provide a framework for creating safer, more efficient, and environmentally benign chemical processes. edu.krd When applied to the synthesis of this compound and its precursors, these principles can significantly mitigate environmental impact and enhance process safety.
The twelve principles of green chemistry, introduced by Paul Anastas and John Warner, serve as a guiding framework. edu.krd Key considerations in this context include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. This can be achieved by selecting reactions with high atom economy and reducing the number of synthetic steps.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Reactions like addition and rearrangement are preferred over substitutions and eliminations, which generate stoichiometric byproducts.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. wordpress.com This involves careful selection of reagents, solvents, and catalysts. For instance, replacing hazardous chlorinating agents like phosgene or thionyl chloride with safer alternatives is a key green objective. patsnap.com
Designing Safer Chemicals: Chemical products should be designed to maintain their desired function while minimizing their toxicity. greenchemistry-toolkit.org This involves understanding structure-activity relationships to reduce inherent hazards.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. A notable green initiative is the replacement of hazardous solvents like dichloromethane (B109758) (DCM) with greener alternatives. greenchemistry-toolkit.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled, reducing waste and often enabling more selective transformations. edu.krd
In the context of synthesizing this compound, applying these principles could involve using a solid-supported chlorinating agent to simplify purification and reduce waste, or employing a catalytic process for the chlorination step to avoid the use of stoichiometric and often hazardous reagents.
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Atom Economy | Selecting addition reactions over substitution reactions where possible to maximize the incorporation of reactant atoms into the final product. |
| Less Hazardous Reagents | Replacing traditional chlorinating agents like thionyl chloride or phosphorus pentachloride with safer, solid-supported reagents or catalytic systems. |
| Safer Solvents | Substituting hazardous chlorinated solvents (e.g., dichloromethane) with more benign alternatives like 2-methyltetrahydrofuran (B130290) or supercritical CO2. greenchemistry-toolkit.org |
| Catalysis | Utilizing catalytic methods for chlorination or precursor synthesis to reduce waste and improve reaction efficiency over stoichiometric processes. edu.krd |
Synthesis of Key Precursors
The synthesis of this compound relies on the availability of key precursors, primarily 4-Chloro-3,3-dimethylbutanoic acid. The formation of this precursor involves establishing the correct carbon skeleton and introducing the chloro substituent at the appropriate position.
4-Chloro-3,3-dimethylbutanoic acid is the direct precursor to the target acyl chloride. Its synthesis is typically achieved by the chlorination of 3,3-dimethylbutanoic acid. This transformation requires the selective introduction of a chlorine atom at the C-4 position. The final conversion of the carboxylic acid to the acyl chloride is a standard transformation, often achieved using reagents like thionyl chloride or oxalyl chloride. smolecule.com
Introducing a chlorine atom at the 4-position of the 3,3-dimethylbutanoic acid backbone presents a challenge of regioselectivity. Direct free-radical chlorination of 3,3-dimethylbutanoic acid can lead to a mixture of products, with chlorination occurring at different positions on the alkyl chain.
Alternative strategies might involve:
Functionalization of a Precursor: Starting with a precursor that already has a functional group at the C-4 position, such as a hydroxyl group. This alcohol can then be converted to the chloride using standard reagents like thionyl chloride or concentrated hydrochloric acid.
Ring-Opening Reactions: A potential route could involve the ring-opening of a suitable lactone. For example, γ-butyrolactone can be reacted with chlorinating agents to produce 4-chlorobutyryl chloride, suggesting that a substituted lactone could potentially serve as a precursor. smolecule.comprepchem.com
Chlorination of Phenoxyalkanoic Acids: While not directly applicable to an alkyl chain, methods developed for the regioselective chlorination of other carboxylic acids, such as 4-chloro-2-methylphenoxyalkanoic acids, can provide insights into catalyst systems and reaction conditions that favor chlorination at a specific position. google.com
The construction of the 3,3-dimethylbutane skeleton is a critical step in the synthesis of the precursor, 3,3-dimethylbutanoic acid. This quaternary carbon center can be formed through several established synthetic methods.
One documented industrial method involves the reaction of tert-butanol (B103910) or tert-butyl chloride with vinylidene chloride (1,1-dichloroethene) in the presence of sulfuric acid and BF₃. google.com This approach builds the carbon chain and incorporates functional groups that can be converted to the carboxylic acid.
Another approach is the Wolff-Kishner reduction of 2-oxo-3,3-dimethylbutanoic acid. google.com This method involves:
Reacting 2-oxo-3,3-dimethylbutanoic acid with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone.
Heating the hydrazone with a strong base, such as potassium hydroxide (B78521), to reduce the carbonyl group and yield 3,3-dimethylbutanoic acid. google.com
A further synthetic strategy involves the reaction of tert-butyl chloride and ethylene (B1197577) with a catalyst like aluminum chloride at low temperatures to form 1-chloro-3,3-dimethylbutane. google.com This chlorinated alkane can then be converted to the desired carboxylic acid through functional group manipulations, such as conversion to a Grignard reagent followed by carboxylation, or by oxidation.
| Starting Materials | Key Reagents/Process | Product | Reference |
|---|---|---|---|
| 2-oxo-3,3-dimethylbutanoic acid | 1. Hydrazine hydrate 2. Potassium hydroxide (base) | 3,3-Dimethylbutanoic acid | google.com |
| tert-Butanol or tert-Butyl chloride, Vinylidene chloride | Sulfuric acid, BF₃ | 3,3-Dimethylbutanoic acid | google.com |
| tert-Butyl chloride, Ethylene | Aluminum chloride | 1-Chloro-3,3-dimethylbutane (intermediate) | google.com |
Reactivity and Mechanistic Investigations of 4 Chloro 3,3 Dimethylbutanoyl Chloride
Nucleophilic Acyl Substitution Chemistry
4-Chloro-3,3-dimethylbutanoyl chloride, as a reactive acyl chloride, readily undergoes nucleophilic acyl substitution. This class of reactions proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form the substituted product. The reactivity of the carbonyl carbon is a key determinant in these transformations.
Esterification Reactions and Reaction Kinetics
The reaction of this compound with alcohols, a process known as alcoholysis, yields the corresponding esters. This reaction is typically rapid and can be performed under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. nih.govsavemyexams.com
| Alcohol Nucleophile | Alcohol Type | Reaction Conditions | Typical Yield (%) |
|---|---|---|---|
| Methanol (B129727) | Primary | Pyridine, CH₂Cl₂, 0°C to RT, 2h | 90-95 |
| Ethanol | Primary | Pyridine, CH₂Cl₂, 0°C to RT, 2h | 88-93 |
| Isopropanol | Secondary | Pyridine, CH₂Cl₂, RT, 6h | 65-75 |
| tert-Butanol (B103910) | Tertiary | Pyridine, CH₂Cl₂, 40°C, 24h | 10-20 |
Amidation Pathways and Stereochemical Considerations
Amidation occurs when this compound reacts with ammonia (B1221849) or primary and secondary amines. The reaction mechanism is analogous to esterification, involving nucleophilic attack by the nitrogen atom on the carbonyl carbon. libretexts.org These reactions are generally very fast and are often carried out at low temperatures to control their exothermic nature. Typically, two equivalents of the amine are used: one as the nucleophile and the second to neutralize the HCl produced. libretexts.org
From a stereochemical perspective, this compound is an achiral molecule. Therefore, reaction with an achiral amine will always result in an achiral amide product. However, if the compound reacts with a chiral amine, the product will be a mixture of diastereomers if a new stereocenter is formed. The steric bulk of the 3,3-dimethyl groups can influence the diastereoselectivity of the reaction by favoring the approach of the chiral nucleophile from the less hindered face of the carbonyl group, although significant diastereomeric excess is not always achieved without the use of chiral auxiliaries or catalysts.
Friedel-Crafts Acylation Reactions and Regioselectivity
In the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds in a Friedel-Crafts reaction. masterorganicchemistry.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comalexandonian.com
The regioselectivity of the acylation—that is, the position on the aromatic ring where the acyl group attaches—is dictated by the substituents already present on the ring. alexandonian.com Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups direct the incoming acyl group to the ortho and para positions. vedantu.com However, due to the significant steric bulk of the 4-chloro-3,3-dimethylbutanoyl group, the substitution predominantly occurs at the para position to minimize steric clashes with the existing substituent. tamu.eduyoutube.com Electron-withdrawing groups (EWGs) direct the incoming group to the meta position.
| Aromatic Substrate | Directing Group Type | Major Product(s) | Typical Distribution |
|---|---|---|---|
| Anisole (Methoxybenzene) | Ortho, Para-Directing | 4-(4-Chloro-3,3-dimethylbutanoyl)anisole | >95% para |
| Toluene (Methylbenzene) | Ortho, Para-Directing | 4-(4-Chloro-3,3-dimethylbutanoyl)toluene | >95% para |
| Nitrobenzene | Meta-Directing | 3-(4-Chloro-3,3-dimethylbutanoyl)nitrobenzene | >90% meta (reaction is slow) |
Influence of Steric and Electronic Factors on Reaction Outcomes
The reactivity of this compound is a direct consequence of the balance between the steric hindrance imposed by the dimethyl groups and the electronic influence of the chloro substituent.
Impact of 3,3-Dimethyl Groups on Approach Trajectories and Transition States
The two methyl groups at the C3 position create a bulky neopentyl-like arrangement adjacent to the carbonyl group. This steric bulk has a profound impact on the geometry of nucleophilic attack. According to the Bürgi-Dunitz principle, nucleophiles approach a carbonyl carbon not at a 90° angle, but at an obtuse angle of approximately 107°. This trajectory represents an optimal compromise between maximizing orbital overlap with the carbonyl's π* antibonding orbital and minimizing electrostatic repulsion.
Diastereoselective and Enantioselective Transformations
Currently, there is a lack of specific studies detailing the diastereoselective or enantioselective transformations of this compound. However, the steric hindrance around the carbonyl group, due to the adjacent quaternary carbon (the 3,3-dimethyl moiety), is expected to significantly influence the stereochemical outcome of its reactions.
In reactions involving the addition of a nucleophile to the carbonyl carbon, the bulky tert-butyl group would likely direct the incoming nucleophile to the less hindered face of the molecule, especially if a chiral center is present elsewhere in the reacting partner or if chiral catalysts are employed. For instance, in an asymmetric reduction of the corresponding ketone (derived from the acyl chloride), the facial selectivity would be dictated by the steric bulk of the neopentyl group.
While no direct examples exist for this specific acyl chloride, the general field of asymmetric synthesis often utilizes chiral catalysts, such as chiral secondary amines or metal complexes with chiral ligands, to achieve high levels of stereocontrol in reactions of acyl chlorides with prochiral nucleophiles. unl.ptnih.gov The development of such methodologies for this compound would be a subject for future research.
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound contains features conducive to both intramolecular cyclization and rearrangement, particularly under conditions that promote carbocation formation.
Intramolecular Cyclization: The presence of a chloro group at the 4-position (the γ-position relative to the carbonyl group) makes intramolecular Friedel-Crafts acylation a plausible reaction pathway if an aromatic ring is suitably positioned within the molecule or in an intermolecular reaction. More relevant to its own structure, under Lewis acid catalysis, the acyl chloride could potentially ionize to form an acylium ion. However, a subsequent intramolecular reaction with the primary alkyl chloride is unlikely without a suitable nucleophilic trigger.
A more analogous reaction is the intramolecular cyclization of structurally related polychlorinated compounds. For example, the unexpected stereospecific intramolecular cyclization of 3,3-dimethyl-2,2,4,6,6-pentachloro-5-hexenyl chloride into a cyclobutane (B1203170) derivative has been reported. nih.gov This suggests that under certain conditions, intramolecular C-C bond formation is possible, although the specific drivers for such a reaction with this compound are not documented. The intramolecular Schmidt reaction of acyl chlorides with alkyl azides is another pathway for forming cyclic structures. rsc.orgresearchgate.net
Rearrangement Processes: The neopentyl-like structure (3,3-dimethylbutanoyl) is prone to characteristic carbocation rearrangements. youtube.com If the chloride atom at the 4-position were to leave as a chloride ion (facilitated by a Lewis acid), it would form a primary carbocation. Primary carbocations are highly unstable and tend to rearrange to more stable secondary or tertiary carbocations. In this case, a 1,2-methyl shift would occur, moving one of the methyl groups from the quaternary center to the adjacent carbocationic center. quora.comyoutube.com This would result in the formation of a more stable tertiary carbocation. Subsequent reaction with a nucleophile would lead to a product with a rearranged carbon skeleton. This type of rearrangement is a well-known phenomenon in neopentyl systems. quora.comyoutube.comacs.org
The table below summarizes the potential products from such a rearrangement.
| Reactant | Condition | Intermediate Carbocation (Post-rearrangement) | Potential Product (after nucleophilic attack by Nu⁻) |
| This compound | Lewis Acid (e.g., AlCl₃) | Tertiary carbocation at C3 | Product with a rearranged carbon skeleton |
Polymerization Reactions Initiated or Modified by this compound
There is no direct evidence of this compound being used as a monomer or initiator in polymerization reactions. However, its bifunctional nature (containing both an acyl chloride and an alkyl chloride) suggests potential roles in polymer synthesis.
As a Monomer: Acyl chlorides are known to react with diols or diamines in condensation polymerization to form polyesters or polyamides, respectively. researchgate.net The presence of the additional chloro group on the alkyl chain of this compound could be utilized to synthesize functional polymers. For instance, polymerization with a diol would yield a polyester (B1180765) with pendant chloromethyl groups. These groups could then be used for post-polymerization modification, such as cross-linking or grafting other polymer chains.
As an Initiator or Modifier: Acyl chlorides can be used to terminate living polymerizations, such as ring-opening polymerization, to introduce specific end-groups to the polymer chain. nih.govnih.gov In this role, this compound could introduce a chloro-functionalized end-group. The alkyl chloride functionality could then potentially act as an initiation site for other types of polymerization, such as atom transfer radical polymerization (ATRP), which could be used to create block copolymers. Alkyl chloride-functionalized polymers are known to mediate certain chemical transformations. acs.org
The potential polymerization reactions are summarized in the table below.
| Role of this compound | Polymerization Type | Resulting Polymer Type | Potential Application |
| Monomer (with a diol) | Condensation Polymerization | Polyester with pendant chloro-functional groups | Functional materials, post-polymerization modification |
| Terminating Agent | Ring-Opening Polymerization | End-functionalized polymer with a terminal alkyl chloride | Synthesis of block copolymers via subsequent ATRP |
| Initiator (Alkyl chloride moiety) | ATRP (potential) | Graft or block copolymers | Advanced polymer architectures |
Role As a Synthetic Building Block in Complex Chemical Synthesis
Incorporation into Polyfunctional Organic Molecules
The bifunctional nature of 4-Chloro-3,3-dimethylbutanoyl chloride, possessing both an acyl chloride and an alkyl chloride moiety, makes it a valuable reagent for the synthesis of complex organic molecules. The differential reactivity of these two functional groups can be exploited to achieve selective transformations, leading to the construction of intricate molecular architectures.
Synthesis of Branched and Chlorinated Aliphatic Scaffolds
The neopentyl core of this compound provides a sterically hindered environment, which can be strategically utilized in the synthesis of branched aliphatic scaffolds. The acyl chloride functionality allows for its attachment to various nucleophiles, such as alcohols or amines, through acylation reactions. The resulting ester or amide can then undergo further transformations at the alkyl chloride position.
For instance, nucleophilic substitution of the primary chloride can introduce a variety of functional groups, leading to the formation of highly substituted and sterically congested aliphatic chains. This approach is particularly useful in the synthesis of compounds where steric hindrance is a key structural feature influencing their chemical or biological properties. While specific research detailing the extensive use of this compound for this purpose is not widely published, the fundamental principles of its reactivity support its potential in this area.
Table 1: Potential Reactions for the Synthesis of Branched Aliphatic Scaffolds
| Reactant | Reagent | Product Type |
| Alcohol (R-OH) | This compound | Ester with a primary chloride |
| Amine (R-NH2) | This compound | Amide with a primary chloride |
| Grignard Reagent (R'-MgBr) | Ester/Amide from above | Ketone/Tertiary Amine |
| Azide (NaN3) | Ester/Amide from above | Azido-substituted scaffold |
This table represents plausible synthetic transformations based on the known reactivity of acyl chlorides and alkyl chlorides.
Construction of Macrocyclic Structures via Acylation
The construction of macrocyclic structures often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. Acyl chlorides, such as this compound, can be employed in such syntheses. A long-chain diol or diamine can be acylated at one terminus with this compound. Subsequent intramolecular nucleophilic substitution of the alkyl chloride by the other terminus of the long-chain molecule would, in principle, lead to the formation of a macrocycle.
The rigid 3,3-dimethylbutanoyl moiety can act as a conformational constraint within the macrocyclic ring. However, there is a lack of specific examples in the scientific literature demonstrating the use of this compound for the construction of macrocycles. The general principles of macrocyclization via acylation and subsequent intramolecular substitution are well-established, suggesting the theoretical applicability of this compound in this synthetic strategy.
Precursor for Heterocyclic Compounds
The reactivity of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. The acyl chloride group can readily react with binucleophilic species to form cyclic structures.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. One common synthetic route to quinazolinones involves the reaction of anthranilic acid or its derivatives with an acyl chloride. The initial step is the acylation of the amino group of anthranilic acid, followed by cyclization to form the benzoxazinone (B8607429) intermediate. Subsequent reaction with an amine or ammonia (B1221849) leads to the formation of the quinazolinone ring.
While the general synthesis of quinazolinones using various acyl chlorides is well-documented, specific examples utilizing this compound are not prevalent in the available literature. However, based on the established methodology, it is conceivable that this compound could react with anthranilic acid to form 2-(3-chloro-2,2-dimethylpropyl)-4H-3,1-benzoxazin-4-one, which could then be converted to the corresponding 2-substituted quinazolinone.
Formation of Pyrimidine (B1678525) and Pyrido[4,3-d]pyrimidine (B1258125) Derivatives
Pyrimidines are fundamental heterocyclic structures found in nucleic acids and numerous biologically active compounds. A common method for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound with an amidine. While not a direct precursor in this classical route, acyl chlorides can be used to prepare the necessary dicarbonyl precursors.
Similarly, pyrido[4,3-d]pyrimidines are a class of fused heterocyclic compounds with interesting pharmacological properties. Their synthesis often involves the construction of the pyrimidine ring onto a pre-existing pyridine (B92270) scaffold. Although direct synthetic routes from this compound are not explicitly described in the literature, its role as an acylating agent could potentially be exploited in multi-step syntheses of these heterocyclic systems. For instance, it could be used to introduce the necessary carbon framework onto a suitable pyridine derivative, which could then be cyclized to form the desired pyrido[4,3-d]pyrimidine core.
Other Heterocyclic Systems and their Synthetic Applications
The versatility of this compound as a synthetic building block extends to the potential synthesis of other heterocyclic systems. Its reaction with various binucleophiles could, in principle, lead to the formation of different ring systems. For example, reaction with a hydrazine (B178648) derivative could potentially yield pyrazolidinone or pyridazinone derivatives. Similarly, reaction with hydroxylamines could lead to the formation of isoxazolidinone derivatives.
While the current body of scientific literature does not provide specific examples of these applications for this compound, its inherent reactivity suggests a broad potential for its use in the exploration of novel heterocyclic chemistry. Further research in this area could uncover new and efficient synthetic routes to a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Derivatization for Specialty Chemicals
This compound is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its chemical structure is characterized by a reactive acyl chloride group and a chloro-substituted neopentyl backbone. The acyl chloride is highly susceptible to nucleophilic acyl substitution, while the chloro group provides a site for other transformations, making it a versatile building block for derivatization into specialty chemicals. smolecule.com The presence of two reactive sites allows for sequential reactions, enabling the construction of intricate molecular architectures.
The high reactivity of the acyl chloride functional group allows it to readily react with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters. This reactivity is central to its role as an intermediate in the production of fine chemicals, agrochemicals, and pharmaceuticals. smolecule.com
Chemical Building Block for Fine Chemicals
In the realm of fine chemical synthesis, this compound functions as a crucial starting material or intermediate. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The compound's bifunctional nature is exploited to introduce the 3,3-dimethyl-4-chlorobutanoyl moiety into target molecules. This structural unit can be essential for tailoring the physical and chemical properties of the final product, such as steric hindrance, solubility, and reactivity. It is used as a reagent for the specific modification of other organic compounds in multi-step synthetic sequences. smolecule.com
Intermediate in Agrochemical Synthesis
The compound serves as an intermediate in the synthesis of agrochemicals. smolecule.com The introduction of the chloro-dimethyl-butanoyl structure can be a key step in building the carbon skeleton of active ingredients found in pesticides, herbicides, or fungicides. The specific structural features imparted by this intermediate can influence the biological activity, stability, and selectivity of the final agrochemical product.
Pharmaceutical Intermediate Applications
Within the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). smolecule.com Its reactive acyl chloride group allows for the formation of amide or ester linkages, which are common functional groups in many drug molecules. The neopentyl group, with its gem-dimethyl substitution, can provide steric bulk, which may be crucial for modulating a drug's interaction with biological targets like enzymes or receptors. The terminal chloro group offers a handle for further chemical modification, allowing for the synthesis of a diverse range of potential drug candidates.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides detailed information about the molecular structure, bonding, and functional groups present in 4-Chloro-3,3-dimethylbutanoyl chloride.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. While one-dimensional (1D) NMR provides fundamental information, two-dimensional (2D) techniques offer deeper insights into connectivity and spatial relationships.
¹H NMR: In the proton NMR spectrum, the protons adjacent to the carbonyl group are characteristically deshielded and appear in the range of δ 2.0-2.5 ppm. libretexts.org For this compound, the methylene (B1212753) protons alpha to the carbonyl would exhibit a chemical shift in this region. The gem-dimethyl protons would appear as a singlet further upfield, and the methylene protons adjacent to the chlorine atom would be deshielded relative to a simple alkane.
¹³C NMR: The carbonyl carbon of acyl chlorides typically resonates in the range of 170-180 ppm. fiveable.me This is a key diagnostic peak for confirming the presence of the acyl chloride functional group. The other carbon atoms in the molecule, such as the quaternary carbon of the gem-dimethyl group and the two methylene carbons, would have distinct chemical shifts.
2D-NMR: Techniques like Correlation Spectroscopy (COSY) are invaluable for establishing proton-proton coupling networks. emerypharma.com For this compound, a COSY spectrum would show a correlation between the methylene protons alpha to the carbonyl and the methylene protons adjacent to the chlorine, confirming their connectivity through the carbon backbone.
NOESY for Conformation: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, which is crucial for determining the molecule's conformation. mdpi.com By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the preferred three-dimensional arrangement of the atoms in this compound. mdpi.comharvard.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl Carbon (C=O) | - | ~175 |
| Methylene (α to C=O) | ~2.9 | ~55 |
| Quaternary Carbon | - | ~35 |
| Gem-dimethyl Carbons | ~1.1 | ~25 |
| Methylene (α to Cl) | ~3.6 | ~50 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and can also provide insights into the conformational properties of this compound.
Infrared (IR) Spectroscopy: The most characteristic absorption band for an acyl chloride in an IR spectrum is the strong carbonyl (C=O) stretch, which typically appears at a high frequency, around 1800 cm⁻¹. libretexts.orgfiveable.me This high frequency is due to the inductive effect of the electronegative chlorine atom. The C-Cl stretching vibration is usually observed in the fingerprint region, between 600-800 cm⁻¹. fiveable.me
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The carbonyl stretch is also observable in the Raman spectrum. Conformational isomers of a molecule can sometimes be distinguished by unique vibrational modes in their IR and Raman spectra. nih.govscifiniti.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1785 - 1815 |
| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| CH₂ | Bend (Scissoring) | ~1465 |
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the molecular formula of this compound and for studying its fragmentation patterns, which can provide further structural confirmation.
Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak, with an approximate intensity ratio of 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. libretexts.org
Fragmentation Studies: The mass spectrum of an acyl chloride often shows a prominent peak corresponding to the formation of an acylium ion (R-CO⁺) resulting from the cleavage of the C-Cl bond. libretexts.orglibretexts.org For this compound, a key fragmentation would be the loss of a chlorine radical to form the [M-Cl]⁺ ion. Further fragmentation of the alkyl chain can also occur. Alpha-cleavage, breaking the bond adjacent to the carbon bonded to the halogen, is another common fragmentation pathway for alkyl halides. youtube.comchadsprep.com
Table 3: Expected HRMS Data and Key Fragments for this compound (C₆H₁₀Cl₂O)
| Ion | Exact Mass (m/z) | Description |
|---|---|---|
| [M]⁺ (with ²³⁵Cl) | 168.0108 | Molecular Ion |
| [M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl) | 170.0079 | Isotopic Peak |
| [M-Cl]⁺ | 133.0604 | Loss of Chlorine radical |
| [C(CH₃)₂CH₂Cl]⁺ | 91.0366 | Fragmentation of the alkyl chain |
| [CH₂COCl]⁺ | 76.9743 | Fragmentation of the alkyl chain |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of reactions in which it is involved.
Due to its volatility, Gas Chromatography (GC) is a suitable method for the analysis and purity assessment of this compound.
Methodology: A GC method for a similar compound, 4-chlorobutyryl chloride, utilized a DB-5 column with a specific temperature program and injector/detector temperatures of 250°C and 260°C, respectively. wjpps.com Similar conditions could be adapted for this compound. The choice of a non-polar or medium-polarity capillary column is generally appropriate for such analyses. epa.gov
Derivatization: Acyl chlorides can be reactive and may degrade on the GC column. To overcome this, derivatization is often employed. For example, reaction with an alcohol like methanol (B129727) or an amine can convert the acyl chloride into a more stable ester or amide, which can then be analyzed by GC. nih.govrsc.org
Purity Assessment: GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can effectively quantify the purity of this compound and identify any volatile impurities. nih.gov
Table 4: Representative GC Parameters for Acyl Chloride Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5 (or similar non-polar capillary) |
| Injection Volume | 1.0 µL |
| Injector Temperature | 250 °C |
| Detector Temperature (FID) | 260 °C |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Optimized for separation of impurities |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring reactions involving this compound and for its purification.
Reaction Monitoring: The high reactivity of acyl chlorides presents a challenge for reversed-phase HPLC using aqueous mobile phases, as they are prone to hydrolysis. chemicalforums.com Normal phase chromatography with non-alcoholic and non-basic mobile phases can be used to monitor the disappearance of reactants and the appearance of products. americanpharmaceuticalreview.com
Derivatization for Analysis: To analyze acyl chlorides using the more common reversed-phase HPLC, derivatization is a key strategy. americanpharmaceuticalreview.com Reacting the acyl chloride with a nucleophile, such as an alcohol or an amine, converts it to a more stable derivative that is amenable to reversed-phase separation. researchgate.netgoogle.com For instance, derivatization with methanol to form the corresponding methyl ester allows for sensitive analysis by LC-MS. researchgate.net
Purification: Preparative HPLC can be employed for the purification of reaction products derived from this compound. The choice between normal-phase and reversed-phase chromatography will depend on the polarity and stability of the target compound.
Table 5: HPLC Methodologies for Acyl Chloride-Related Analysis
| Technique | Stationary Phase | Mobile Phase Considerations | Application |
|---|---|---|---|
| Normal Phase HPLC | Silica | Non-alcoholic, non-basic (e.g., Hexane/Ethyl Acetate) | Direct analysis and reaction monitoring |
| Reversed-Phase HPLC | C18, C8 | Aqueous/Organic (e.g., Acetonitrile/Water) | Analysis of stable derivatives |
Absence of Crystallographic Data for this compound Derivatives and Complexes
Despite a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for crystalline derivatives or complexes of this compound has been identified. Therefore, the requested detailed analysis and data tables for this specific analytical methodology cannot be provided.
The investigation into the advanced analytical methodologies for the research and characterization of this compound reveals a notable gap in the area of X-ray crystallography. This technique is a cornerstone for the definitive determination of three-dimensional molecular structures, providing unequivocal insights into bond lengths, bond angles, and the spatial arrangement of atoms within a crystalline solid. Such information is invaluable for understanding the steric and electronic properties of a molecule and its derivatives, which in turn influences their reactivity and interactions.
For a derivative or a complex of this compound to be analyzed by X-ray crystallography, it must first be obtained in a crystalline form of suitable quality. The process involves the synthesis of a stable, solid derivative, followed by controlled crystallization to produce single crystals. These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed to construct a model of the molecular and crystal structure.
The absence of published crystallographic reports for derivatives of this compound could be attributed to several factors. It is possible that crystalline derivatives suitable for single-crystal X-ray diffraction have not yet been synthesized or that the crystals obtained were not of sufficient quality for analysis. Alternatively, such studies may have been conducted but remain unpublished in the public domain.
While crystallographic data exists for structurally related compounds, the strict focus of this article on this compound and its direct derivatives prevents the inclusion of such information. The scientific community awaits future research that may lead to the synthesis and crystallographic characterization of derivatives of this compound, which would undoubtedly provide a deeper understanding of its structural chemistry.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior that governs molecular properties. For 4-Chloro-3,3-dimethylbutanoyl chloride, these calculations reveal how electron density is distributed and how the molecule is likely to interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
For an acyl chloride like this compound, the HOMO is typically located on the atoms with lone pairs, such as the oxygen and chlorine atoms. The LUMO, conversely, is centered on the electrophilic carbonyl carbon, specifically within the π* antibonding orbital of the C=O group. This distribution makes the carbonyl carbon the primary site for nucleophilic attack. studymind.co.uk A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In the case of this compound, the presence of the electron-withdrawing chlorine atom on the alkyl chain (the γ-position) and the bulky tert-butyl group adjacent to the carbonyl group will subtly influence the HOMO and LUMO energy levels compared to simpler acyl chlorides like butanoyl chloride.
Table 1: Illustrative FMO Parameters for Related Acyl Chlorides
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Acetyl Chloride | -11.5 | -1.2 | 10.3 |
| Pivaloyl Chloride | -11.2 | -0.9 | 10.3 |
Note: These values are representative and can vary based on the computational method and basis set used. Data is based on general principles for analogous compounds.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. It illustrates regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
For this compound, an MEP map would show a significant region of negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs. A strong region of positive potential (blue) would be centered on the carbonyl carbon, confirming its high electrophilicity and susceptibility to nucleophilic attack. mdpi.com The chlorine atoms on both the acyl group and the alkyl chain would also exhibit negative potential. This visualization is invaluable for understanding intermolecular interactions and predicting sites of reaction. ucl.ac.uk
Molecular Modeling and Conformational Analysis
The three-dimensional shape of a molecule is critical to its function and reactivity. This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.
Computational methods can systematically rotate the bonds—such as the C-C bonds in the butyl chain and the C-C(O) bond—to map the potential energy surface. For this molecule, steric hindrance caused by the bulky tert-butyl group (two methyl groups on the α-carbon) significantly restricts rotation and influences the preferred geometry. The most stable conformer would likely arrange the bulky groups and electronegative atoms to minimize steric clash and unfavorable dipole interactions. DFT studies on similar substituted alkanes and acyl compounds have shown that such steric factors are dominant in determining the lowest-energy structure. beilstein-journals.orgmdpi.com
Reaction Mechanism Elucidation through Transition State Calculations
Acyl chlorides are known for their high reactivity in nucleophilic acyl substitution reactions. chemguide.co.uklibretexts.org Computational chemistry can elucidate the step-by-step mechanism of these reactions, for instance, the hydrolysis of this compound with water.
The generally accepted mechanism involves two steps:
Nucleophilic Attack: The nucleophile (e.g., a water molecule) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com
Leaving Group Elimination: The carbonyl double bond reforms, and the chloride ion is expelled as a leaving group.
Transition state calculations can identify the high-energy structures that connect reactants, intermediates, and products. By calculating the activation energy (the energy of the transition state relative to the reactants), one can predict the rate of the reaction. Studies on the hydrolysis of simple acyl chlorides like acetyl chloride have confirmed this two-step pathway and calculated the associated energy barriers. researchgate.net For this compound, the bulky dimethyl groups near the reaction center would likely increase the activation energy due to steric hindrance, potentially slowing the reaction rate compared to less hindered acyl chlorides. youtube.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can accurately predict various spectroscopic data, which is essential for chemical identification and structural elucidation.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.govnih.govacs.org By calculating the magnetic shielding of each nucleus, one can predict the chemical shifts. For this compound, calculations would predict distinct signals for the methyl protons, the methylene (B1212753) protons adjacent to the chlorine, and the highly deshielded carbonyl carbon (~170-180 ppm). These predictions can be compared with experimental spectra to confirm the molecular structure. rsc.orgfrontiersin.org
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers of key vibrational stretches. For this compound, a very strong absorption band would be predicted for the C=O stretch, typically in the range of 1750-1810 cm⁻¹, a characteristic feature of acyl chlorides. Other predictable frequencies include C-Cl stretches and C-H bending and stretching modes. ufms.br
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
|---|---|
| ¹³C NMR (Carbonyl C) | ~175 ppm |
| ¹H NMR (CH₂Cl) | ~3.5-4.0 ppm |
| IR Frequency (C=O Stretch) | ~1800 cm⁻¹ |
Note: These are estimated values based on typical ranges for similar functional groups.
Structure-Reactivity Relationship (SAR) within Chemically Related Compound Families
Structure-Reactivity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its chemical reactivity. By computationally analyzing a series of related butanoyl chloride derivatives, one can establish quantitative relationships.
For example, one could systematically vary the substituents on the butanoyl chain and calculate parameters like the partial charge on the carbonyl carbon, the LUMO energy, and the activation energy for a standard reaction (e.g., hydrolysis). This would reveal trends:
Electronic Effects: Introducing more electron-withdrawing groups (like additional chlorine atoms) would increase the electrophilicity of the carbonyl carbon, lowering the LUMO energy and likely increasing the reaction rate. rug.nl
Steric Effects: Increasing the size of the substituents near the carbonyl group (e.g., replacing methyl groups with ethyl groups) would increase steric hindrance, raising the energy of the transition state and decreasing the reaction rate. acs.org
By comparing this compound to simpler analogues like butanoyl chloride and pivaloyl chloride, SAR principles would predict its reactivity to be primarily governed by the high electrophilicity of the acyl chloride group, but tempered by the significant steric bulk of the adjacent dimethyl groups. nih.gov
Future Directions and Emerging Research Opportunities
Development of Sustainable and Economically Viable Synthesis Routes
The conventional synthesis of acyl chlorides, including 4-Chloro-3,3-dimethylbutanoyl chloride, often relies on reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). smolecule.comsavemyexams.comchemguide.co.uk These methods, while effective, present environmental and economic challenges due to the generation of corrosive byproducts (HCl, SO₂) and the use of hazardous materials. chemguide.co.ukgoogle.com Future research is poised to address these limitations by developing greener and more cost-effective synthetic protocols.
Key research opportunities include:
Catalytic, Atom-Economic Chlorination: Moving away from stoichiometric chlorinating agents towards catalytic systems is a primary goal. Research into novel catalysts that can generate the acyl chloride from the corresponding carboxylic acid (4-chloro-3,3-dimethylbutanoic acid) using a simple chlorine source would represent a significant advance.
Alternative Chlorinating Reagents: Investigating less hazardous and more sustainable chlorinating agents is crucial. For instance, processes utilizing reagents that can be recycled or that produce benign byproducts are highly desirable. One approach could be the direct conversion from esters, which would align with green chemistry principles by reducing synthetic steps. symbchem.com
Solvent Minimization and Alternative Media: Traditional syntheses may be performed in chlorinated solvents. Future routes could focus on solvent-free conditions or the use of greener alternatives like ionic liquids or deep eutectic solvents, which can offer benefits in product separation and catalyst recycling.
A comparison of traditional versus potential future synthesis routes is conceptualized in the table below.
| Feature | Traditional Synthesis (e.g., with SOCl₂) | Future Sustainable Synthesis |
| Chlorinating Agent | Stoichiometric (SOCl₂, PCl₅) | Catalytic or Recyclable Reagent |
| Byproducts | Acidic gases (HCl, SO₂) | Benign or recyclable materials |
| Solvent | Often chlorinated solvents | Solvent-free or green solvents |
| Atom Economy | Moderate to Low | High |
| Safety Concerns | Handling of corrosive and toxic reagents | Reduced hazards, safer process |
Exploration of Novel Catalytic Transformations and Reaction Conditions
The reactivity of this compound is dominated by nucleophilic acyl substitution. chemguide.co.uklibretexts.org However, modern catalysis offers avenues to unlock unprecedented reaction pathways.
Emerging areas of exploration include:
Photoredox Catalysis: Visible-light photoredox catalysis could enable the generation of acyl radicals from the acyl chloride. researchgate.net This would open the door to novel carbon-carbon bond-forming reactions that are not accessible through traditional polar reactivity, allowing for the coupling of the 4-chloro-3,3-dimethylbutanoyl moiety with a wide range of radical acceptors. researchgate.net
Transition-Metal Catalysis: The use of transition metals could facilitate cross-coupling reactions. For example, palladium or nickel catalysts might enable the coupling of the acyl chloride with organometallic reagents, providing access to a diverse array of ketones.
Dual Catalysis Systems: Combining catalysts could allow for sequential or tandem reactions. A system could be designed where one catalyst activates the acyl chloride for a coupling reaction while a second catalyst facilitates a transformation at the alkyl chloride terminus, enabling the rapid construction of complex molecules from a single starting material.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgacs.org The synthesis and subsequent reactions of acyl chlorides, which are often highly exothermic and can involve hazardous reagents, are particularly well-suited for this technology. acs.orgvapourtec.com
Future research in this area should focus on:
On-Demand Synthesis: Developing a continuous flow process to generate this compound from its parent carboxylic acid and use it immediately in a subsequent reaction step. researchgate.net This "on-demand" approach avoids the isolation and storage of the reactive and moisture-sensitive acyl chloride, significantly improving laboratory and industrial safety. acs.org
Automated Reaction Optimization: Integrating flow reactors with automated sampling and analysis (e.g., in-line IR or NMR spectroscopy) would allow for rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry. This can accelerate the discovery of new reactions and the development of efficient synthetic processes.
Telescoped Synthesis: Designing multi-step flow sequences where this compound is generated and then sequentially modified at both the acyl chloride and alkyl chloride positions without intermediate purification. This would dramatically increase efficiency and reduce waste.
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Handling of bulk, unstable intermediates | On-demand generation, small reactor volumes |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, highly controlled |
| Scalability | Difficult, requires process redesign | Straightforward by running longer or in parallel |
| Process Control | Manual or semi-automated | Fully automated, precise control |
Design of Highly Functionalized Derivatives for Material Science Applications
While primarily viewed as a synthetic intermediate, the unique structure of this compound makes it a candidate for the development of new materials. The sterically bulky 3,3-dimethylbutyl group can impart unique physical properties, such as increased solubility and thermal stability, to polymers and other materials.
Potential research directions include:
Monomer Synthesis: Using this compound as a starting point for the synthesis of novel monomers for polymerization. For example, reaction with diols or diamines could produce polyesters or polyamides with bulky side chains, potentially leading to materials with high glass transition temperatures and amorphous character.
Surface Modification: The acyl chloride group can be used to graft the 4-chloro-3,3-dimethylbutanoyl moiety onto the surface of materials containing hydroxyl or amine groups (e.g., silica, cellulose, or polymer films). The terminal chloride could then be used for further "post-grafting" modifications, creating highly functionalized surfaces.
Specialty Polymers: Exploring the synthesis of polymers where both the acyl chloride and the alkyl chloride functionalities are used. This could lead to the creation of cross-linked materials or polymers that can be functionalized in a step-wise manner.
Mechanistic Deep-Dive into Underexplored Reactivity of Chlorinated Branched Acyl Chlorides
The reactivity of acyl chlorides is generally understood to proceed via a nucleophilic addition-elimination mechanism. libretexts.org However, the combination of significant steric hindrance near the carbonyl group and the presence of a remote chloride in this compound could lead to unusual reactivity and mechanistic pathways that warrant deeper investigation.
Key mechanistic questions to be explored:
Influence of Steric Hindrance: Quantifying the effect of the bulky 3,3-dimethylbutyl group on the rates of nucleophilic attack. Computational modeling and kinetic studies could reveal the extent to which this group hinders the approach of nucleophiles and affects the stability of the tetrahedral intermediate. libretexts.org
Potential for Intramolecular Reactions: Investigating the possibility of intramolecular cyclization reactions. Under certain conditions (e.g., with a Lewis acid catalyst), could the carbonyl oxygen interact with the carbon bearing the C4-chloride, or could the molecule rearrange?
Alternative Mechanistic Pathways: While addition-elimination is dominant, exploring conditions that might favor alternative mechanisms, such as SN1-type pathways in highly polar solvents, could provide a more complete picture of the compound's reactivity profile. wikipedia.org Advanced techniques like isotope labeling and computational density functional theory (DFT) would be invaluable in probing these subtle mechanistic details.
Q & A
Q. How to reconcile conflicting data in kinetic studies of hydrolysis?
- Answer : Use stopped-flow UV-Vis spectroscopy to capture rapid hydrolysis rates. Compare Arrhenius plots under controlled humidity. Discrepancies often arise from trace water in solvents; rigorous drying (molecular sieves) improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
